molecular formula C19H17BrN2O2S2 B2474967 3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 421577-89-1

3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2474967
CAS No.: 421577-89-1
M. Wt: 449.38
InChI Key: DMJAULPCCQGKCR-UHFFFAOYSA-N
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Description

3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H17BrN2O2S2 and its molecular weight is 449.38. The purity is usually 95%.
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Biological Activity

3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C19H17BrN2O2S
  • Molecular Weight : 421.34 g/mol

Synthesis

The synthesis involves a multi-step process that typically includes the reaction of 3-allylthieno[2,3-d]pyrimidin-4(3H)-one with various electrophiles, such as 4-bromophenyl derivatives. The detailed synthetic pathway often employs solvents like DMF and bases like K₂CO₃ to facilitate the reaction .

Anticancer Activity

Research has indicated that compounds bearing the thieno[2,3-d]pyrimidin scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

Inhibition studies have revealed that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. For example, it has been shown to inhibit certain kinases that are crucial for tumor growth and survival .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in vitro against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values in the micromolar range. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity was assessed using standard agar diffusion methods against Staphylococcus aureus and Escherichia coli. The compound exhibited significant zones of inhibition compared to control antibiotics, indicating its potential as an antimicrobial agent .

Research Findings Summary

Activity Effect Mechanism
AnticancerSignificant reduction in cell viabilityInduction of apoptosis via caspase activation
AntimicrobialInhibition of bacterial growthDisruption of bacterial cell wall synthesis
Enzyme InhibitionInhibition of key kinasesInterference with metabolic pathways in cancer cells

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S2/c1-3-9-22-18(24)15-10-14(4-2)26-17(15)21-19(22)25-11-16(23)12-5-7-13(20)8-6-12/h3,5-8,10H,1,4,9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJAULPCCQGKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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